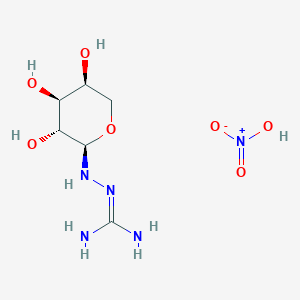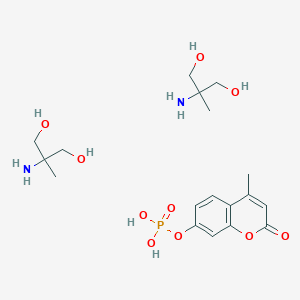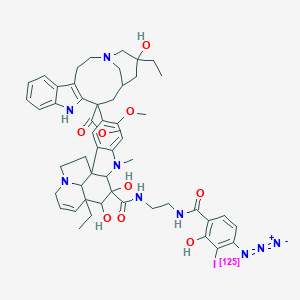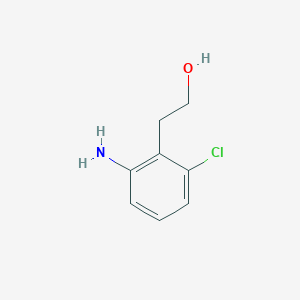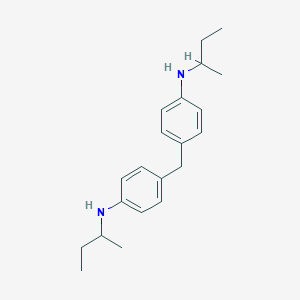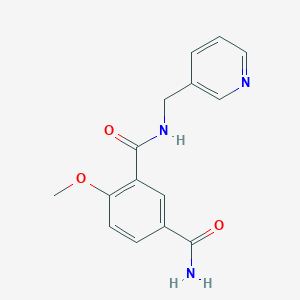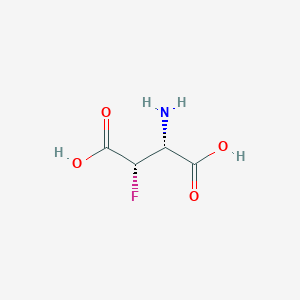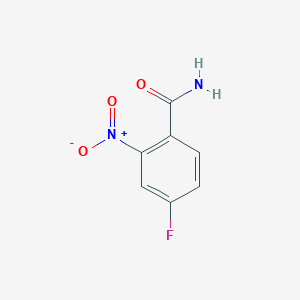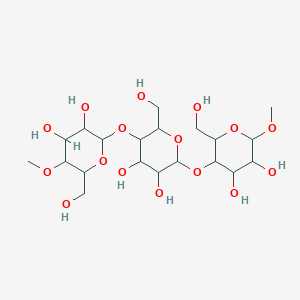
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile” is a complex organic molecule. Fluorophenyl groups are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, fluorinated compounds are often synthesized via various methods including one-pot three-component reactions under microwave irradiation .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single crystal X-ray diffraction . The structure is often further optimized using density functional theory (DFT) and the B3LYP/6-311G++(d, p) basis set .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Pd-catalyzed N-arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .
Applications De Recherche Scientifique
Organic Synthesis
The compound serves as a precursor in the synthesis of various organofluorine compounds, which are crucial in modern organic and medicinal chemistry. The introduction of fluorine atoms or fluorine-containing functional groups into molecules is a growing field due to their potential to enhance the properties of pharmaceuticals, such as increasing metabolic stability and improving the strength of binding to target receptors .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives, particularly those containing the pyrazole moiety, have shown promise in the development of new drugs. These derivatives are often found among bioactive structures due to their potential antimicrobial, anti-inflammatory, and anti-tumor properties .
Photoredox Catalysis
This compound can be used in photoredox catalysis, a method that allows for the selective introduction of fluoroalkyl moieties under mild conditions. This is particularly useful in the synthesis of fluorinated heterocyclic compounds, which are significant in the pharmaceutical industry .
Cancer Research
Derivatives of this compound have been studied for their anti-cancer properties, particularly against breast cancer cell lines. Molecular docking studies have shown that these derivatives can have a binding affinity close to native ligands, indicating potential as anti-breast cancer agents .
Fluoroalkylation
The compound is involved in radical fluoroalkylation, a powerful tool in the chemistry of organofluorine compounds. The CF3 group, in particular, can be introduced into a molecule to enhance its ability to permeate through biological membranes .
Environmental Chemistry
As an environmentally friendly catalyst, this compound, when used in conjunction with graphitic carbon nitride (g-C3N4), can promote sustainable chemical processes. This application is particularly relevant in the development of green chemistry practices .
Mécanisme D'action
Target of Action
The primary target of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile is the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1), which plays a crucial role in the intestinal uptake of cholesterol and phytosterols .
Mode of Action
This compound interacts with its target, NPC1L1, by inhibiting its function. This inhibition prevents the absorption of cholesterol and related phytosterols in the intestine .
Biochemical Pathways
The inhibition of NPC1L1 affects the cholesterol absorption pathway. By blocking the uptake of cholesterol and phytosterols in the intestine, this compound reduces the overall level of cholesterol in the body . This can have downstream effects on various biochemical pathways, particularly those involving the synthesis and function of lipids.
Pharmacokinetics
The pharmacokinetics of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile are characterized by extensive oral absorption in humans, with only 14% of an orally administered dose excreted unchanged in the feces . The compound exhibits non-linear oral pharmacokinetics, with superproportional increases in peak plasma concentration (Cmax) over a 1- to 50-mg dose range .
Result of Action
The result of the action of this compound is a reduction in the overall level of cholesterol in the body. By inhibiting the intestinal absorption of cholesterol and phytosterols, it can help lower blood cholesterol levels, potentially reducing the risk of atherosclerosis and other cardiovascular diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO2/c16-11-4-2-10(3-5-11)14-12-6-1-9(8-17)7-13(12)15(18)19-14/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGNGGTQDOLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C#N)C(=O)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596048 | |
| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | |
CAS RN |
372941-48-5 | |
| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


